molecular formula C9H10N2O5 B116909 4-Amino-2-ethoxy-5-nitrobenzoic acid CAS No. 86718-18-5

4-Amino-2-ethoxy-5-nitrobenzoic acid

Cat. No. B116909
CAS RN: 86718-18-5
M. Wt: 226.19 g/mol
InChI Key: VWEUQGXBVCSDPM-UHFFFAOYSA-N
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Description

“4-Amino-2-ethoxy-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 86718-18-5 and a molecular weight of 226.19 . It has a linear formula of C9H10N2O5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-amino-2-hydroxy-5-nitro benzoic acid (AHNA), a key intermediate, was synthesized by the acylation reaction of 4-aminosalicylic acid (ASA), followed by nitration and acid hydrolysis . Another study reported the synthesis of 2-ethoxy-3-hydroxy-4-nitrobenzoic acid via the regioselective ethylation of 2,3-dihydroxybenzaldehyde and subsequent nitration .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-ethoxy-5-nitrobenzoic acid” can be represented by the InChI string: InChI=1S/C9H10N2O5/c1-2-16-8-4-6 (10)7 (11 (14)15)3-5 (8)9 (12)13/h3-4H,2,10H2,1H3, (H,12,13) . The Canonical SMILES representation is CCOC1=CC (=C (C=C1C (=O)O) [N+] (=O) [O-])N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-2-ethoxy-5-nitrobenzoic acid” include a molecular weight of 226.19 g/mol, a topological polar surface area of 118 Ų, and a complexity of 278 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Intermediate in Organic Synthesis

4-Amino-2-ethoxy-5-nitrobenzoic acid can be used as an intermediate in organic synthesis . This means it can be used in the production of other complex organic compounds. Its nitro group (-NO2) and carboxylic acid group (-COOH) make it a versatile compound in synthesis reactions.

Safety and Hazards

The safety information for “4-Amino-2-ethoxy-5-nitrobenzoic acid” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-2-ethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-16-8-4-6(10)7(11(14)15)3-5(8)9(12)13/h3-4H,2,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEUQGXBVCSDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600983
Record name 4-Amino-2-ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-ethoxy-5-nitrobenzoic acid

CAS RN

86718-18-5
Record name 4-Amino-2-ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.8 parts of methyl 4-amino-2-ethoxy-5-nitrobenzoate, 1.6 parts of sodium hydroxide and 30 parts of water was stirred and refluxed for 30 minutes. The reaction mixture was cooled and 50 parts of water were added. The whole was neutralized by the dropwise addition of glacial acetic acid. The precipitated product was filtered off and crystallized from 2-propanol at 0° C. The product was filtered off, washed with a small amount of 2,2'-oxybispropane and dried, yielding 3 parts (66.6%) of 4-amino-2-ethoxy-5-nitrobenzoic acid; mp. 230° C. (intermediate 34).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating a benzimidazole moiety into the structure of Cinitapride derivatives?

A1: Benzimidazole is a recognized pharmacophore in several potent proton pump inhibitors (PPIs) used as anti-ulcerative agents. These include drugs like Omeprazole, Pantoprazole, Lansoprazole, and Rabeprazole. Researchers hypothesize that integrating a benzimidazole ring into the Cinitapride scaffold could enhance its anti-ulcerative properties. [] This hypothesis stems from the established efficacy of benzimidazole-containing PPIs in treating ulcers. []

Q2: How does the structure of 4-Amino-2-ethoxy-5-nitrobenzoic acid relate to its use in synthesizing potential prokinetic agents?

A2: 4-Amino-2-ethoxy-5-nitrobenzoic acid serves as a crucial starting material for synthesizing Cinitapride, a known prokinetic agent. [, ] This compound can be condensed with various diamines to create benzimidazole derivatives, which are then evaluated for their potential gastroprokinetic activities. [, ] The presence of the amine and carboxylic acid groups in 4-Amino-2-ethoxy-5-nitrobenzoic acid allows for versatile chemical modifications, enabling the creation of a library of Cinitapride analogues with potentially improved pharmacological profiles. [, ]

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